(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride
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Overview
Description
(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is structurally related to tyrosine, an essential amino acid, and is characterized by the presence of an amino group, a hydroxyl group on the phenyl ring, and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-hydroxyphenylacetic acid.
Amination: The carboxyl group of 4-hydroxyphenylacetic acid is converted to an amine group through reductive amination. This step involves the use of ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.
Chirality Introduction:
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the starting material and intermediates.
Purification: Use of crystallization, distillation, or chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the purity and enantiomeric excess of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to a quinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acid chlorides, and other nucleophiles.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alkylated amino acids.
Substitution: Ethers and esters of the amino acid.
Scientific Research Applications
(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders and cancer.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and transport proteins.
Pathways: It can modulate biochemical pathways by acting as a substrate or inhibitor of enzymes involved in neurotransmitter synthesis and metabolism.
Comparison with Similar Compounds
Similar Compounds
Tyrosine: An essential amino acid with a similar structure but without the hydrochloride salt form.
Phenylalanine: Another essential amino acid with a similar aromatic ring but lacking the hydroxyl group.
Uniqueness
(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups, which confer specific biochemical properties and reactivity.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C9H12ClNO3 |
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Molecular Weight |
217.65 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c10-8(5-9(12)13)6-1-3-7(11)4-2-6;/h1-4,8,11H,5,10H2,(H,12,13);1H/t8-;/m0./s1 |
InChI Key |
POEPPQOTSQHBEI-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC(=O)O)N)O.Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)O.Cl |
Origin of Product |
United States |
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